

FeCl₃·6H₂O crystal structure and coordination chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Iron;chloride;hexahydrate

Cat. No.: B13888640

[Get Quote](#)

An In-depth Technical Guide to the Crystal Structure and Coordination Chemistry of Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) is a common iron salt with significant applications in various scientific and industrial fields, including as a Lewis acid catalyst in organic synthesis, a flocculant in water treatment, and a precursor for iron-based materials. A fundamental understanding of its solid-state structure and coordination chemistry is crucial for optimizing its use and for the development of new applications. This technical guide provides a comprehensive overview of the crystal structure of FeCl₃·6H₂O, detailing its crystallographic parameters, coordination environment of the iron(III) center, and the intricate network of hydrogen bonding. The methodologies for its structural determination are also discussed.

Crystal Structure of FeCl₃·6H₂O

The empirical formula FeCl₃·6H₂O does not fully represent the structural nature of this compound in the solid state. X-ray crystallography studies have revealed that it is a complex salt with the formula [FeCl₂(H₂O)₄]Cl·2H₂O.^{[1][2][3]} This indicates that the iron(III) ion exists as a distinct coordination complex.

The crystal structure of iron(III) chloride hexahydrate has been determined using single-crystal X-ray diffraction.[\[1\]](#)[\[2\]](#) The compound crystallizes in the monoclinic system with the space group C2/m.[\[1\]](#)[\[2\]](#) The unit cell contains two formula units of $[\text{FeCl}_2(\text{H}_2\text{O})_4]\text{Cl}\cdot 2\text{H}_2\text{O}$.[\[1\]](#)[\[2\]](#)

Crystallographic Data

The quantitative crystallographic data for $\text{FeCl}_3\cdot 6\text{H}_2\text{O}$ are summarized in the table below.

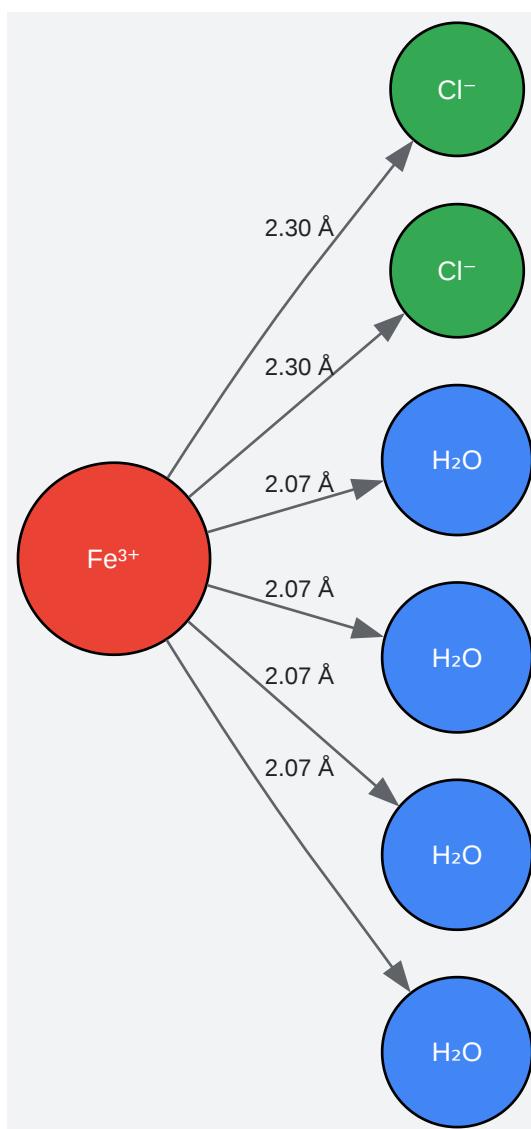
Parameter	Value
Crystal System	Monoclinic
Space Group	C2/m
a	$11.89 \pm 0.02 \text{ \AA}$
b	$7.05 \pm 0.01 \text{ \AA}$
c	$5.99 \pm 0.01 \text{ \AA}$
β	$100.5 \pm 0.2^\circ$
Unit Cell Volume	492.1 \AA^3
Formula Units (Z)	2

Data sourced from Lind, M. D. (1967).[\[1\]](#)[\[2\]](#)

Coordination Chemistry of the Iron(III) Center

In the solid state, the iron(III) ion is six-coordinate, exhibiting an octahedral geometry.[\[1\]](#)[\[2\]](#)[\[4\]](#) The coordination sphere is composed of two chloride ions and four water molecules, forming the complex cation $\text{trans-}[\text{FeCl}_2(\text{H}_2\text{O})_4]^+$.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Coordination Sphere and Bond Parameters

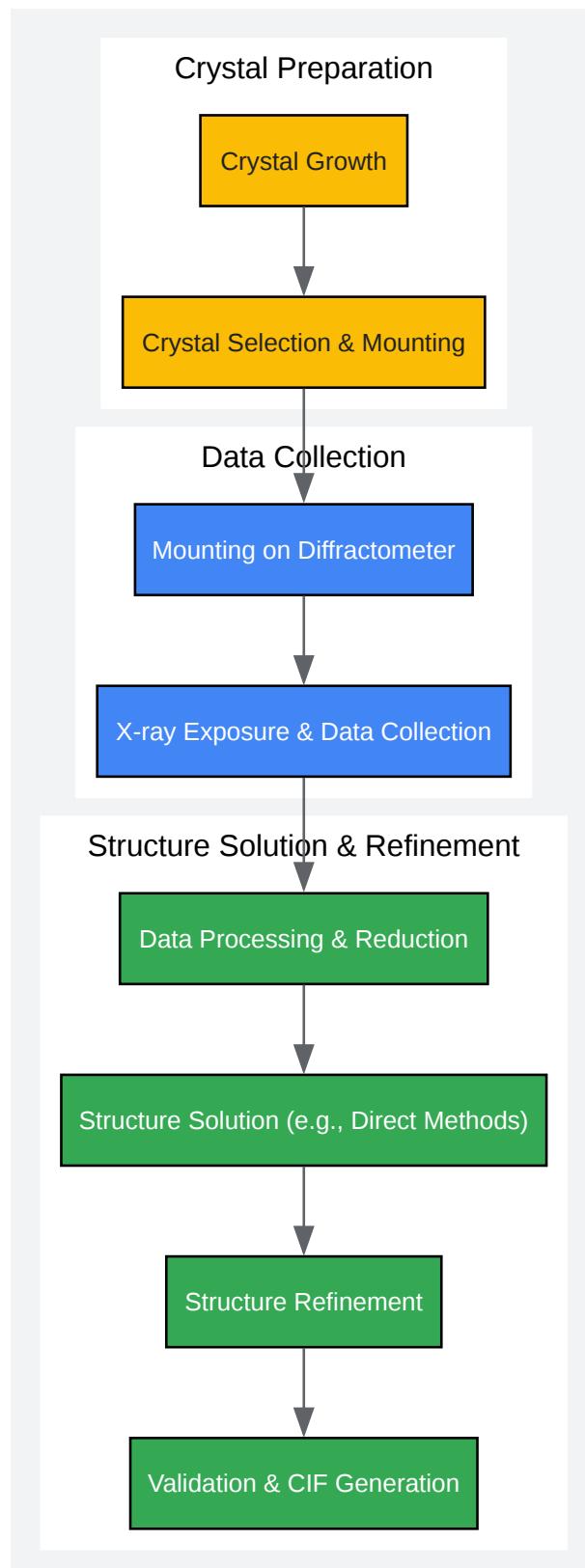

The arrangement of the ligands around the central iron atom is such that the two chloride ions are in a trans configuration, meaning they are positioned on opposite sides of the iron center. The four water molecules occupy the equatorial positions of the octahedron.

The key bond distances within the coordination sphere are presented in the following table.

Bond	Bond Distance (Å)
Fe-Cl	2.30 ± 0.02
Fe-OH ₂	2.07 ± 0.02

Data sourced from Lind, M. D. (1967).[\[1\]](#)[\[2\]](#)

The remaining chloride ion acts as a counter-ion to the complex cation, and the two additional water molecules are water of crystallization. These entities are held together in the crystal lattice by electrostatic forces and a network of hydrogen bonds.[\[1\]](#)[\[2\]](#)



[Click to download full resolution via product page](#)

Caption: Coordination sphere of the trans-[FeCl₂(H₂O)₄]⁺ cation.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of FeCl₃·6H₂O is achieved through single-crystal X-ray diffraction. The general workflow for this experimental technique is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for single-crystal X-ray diffraction.

Detailed Methodologies

- Crystal Growth: Suitable single crystals of $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ can be grown by slow evaporation of a saturated aqueous solution of iron(III) chloride at room temperature.
- Crystal Selection and Mounting: A well-formed single crystal of appropriate dimensions is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
- Data Processing: The raw diffraction data are processed to yield a set of indexed reflections with their corresponding intensities.
- Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined to obtain the best possible fit to the experimental data.
- Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically reported in a standard format, such as a Crystallographic Information File (CIF).

Conclusion

The crystal structure of iron(III) chloride hexahydrate is well-defined, consisting of trans- $[\text{FeCl}_2(\text{H}_2\text{O})_4]^+$ complex cations, chloride anions, and water of crystallization. The iron(III) center exhibits a six-coordinate, octahedral geometry. The detailed structural information, obtained through single-crystal X-ray diffraction, is fundamental for understanding the chemical properties and reactivity of this important compound. This knowledge is invaluable for its application in research and development, particularly in fields where precise control of iron coordination is critical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. [PDF] Crystal Structure of Ferric Chloride Hexahydrate | Semantic Scholar [semanticscholar.org]
- 3. Solved Iron (III) chloride hexahydrate (FeCl₃·6H₂O) exists | Chegg.com [chegg.com]
- 4. Ferric Chloride Complexes in Aqueous Solution: An EXAFS Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FeCl₃·6H₂O crystal structure and coordination chemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13888640#fecl3-6h2o-crystal-structure-and-coordination-chemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com